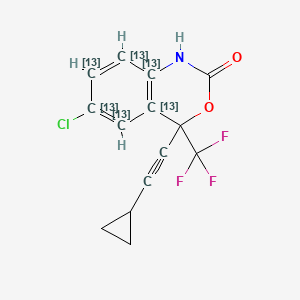

Rac-Efavirenz

説明

Synthesis of the Key Labeled Intermediate: 4-Chloroaniline-(¹³C)₆

The most logical and efficient approach to introduce the six carbon-13 atoms into the final Efavirenz molecule is to start with a commercially available, uniformly labeled building block. The synthesis commences with Benzene-(¹³C)₆, where all six carbon atoms in the aromatic ring are the ¹³C isotope. sorbonne-nouvelle.frxml-journal.net

The synthetic sequence to obtain the pivotal intermediate, 4-chloroaniline-(¹³C)₆, is as follows:

Nitration of Benzene-(¹³C)₆: The first step involves the nitration of Benzene-(¹³C)₆ to produce Nitrobenzene-(¹³C)₆. This is a standard electrophilic aromatic substitution reaction.

Reduction of the Nitro Group: The nitro group of Nitrobenzene-(¹³C)₆ is then reduced to an amino group to yield Aniline-(¹³C)₆. isotope.com

Chlorination: The final step to the key intermediate is the chlorination of Aniline-(¹³C)₆ to produce 4-chloroaniline-(¹³C)₆.

This labeled intermediate, 4-chloroaniline-(¹³C)₆, now contains the six carbon-13 atoms that will form the core of the Efavirenz (¹³C)₆ molecule.

Construction of the Efavirenz (¹³C)₆ Molecule

With the labeled 4-chloroaniline-(¹³C)₆ in hand, the synthesis proceeds following established methods for the preparation of unlabeled Efavirenz, with the labeled aniline (B41778) derivative being introduced at the appropriate stage. The general synthetic strategy involves the coupling of the aniline derivative with a trifluoromethyl ketone and a cyclopropyl (B3062369) acetylene (B1199291) component, followed by cyclization to form the benzoxazinone (B8607429) ring.

A plausible synthetic route would involve:

Reaction with a Trifluoromethyl Ketone: The 4-chloroaniline-(¹³C)₆ is reacted with a suitable trifluoromethyl ketone derivative.

Introduction of the Cyclopropyl Acetylene Moiety: The cyclopropyl acetylene side chain is introduced via a nucleophilic addition to a ketone.

Cyclization: The final key step is the cyclization of the intermediate amino alcohol with a carbonyl-delivering agent, such as triphosgene (B27547) or diethyl carbonate, to form the benzoxazinone ring of Efavirenz (¹³C)₆. google.com

This synthetic approach ensures that the six carbon-13 atoms are securely incorporated into the aromatic backbone of the Efavirenz molecule.

特性

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861416 | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

177530-93-7 | |

| Record name | Rac-Efavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization and Quantification Using Efavirenz 13c 6

Mass Spectrometry-Based Quantification Utilizing Efavirenz (13C)6 as an Internal Standard

Efavirenz (13C)6 is instrumental in quantitative bioanalysis, particularly in overcoming the challenges associated with complex biological matrices.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Efavirenz and its Metabolites with 13C6-Efavirenz

Numerous sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of Efavirenz in various biological matrices, such as human plasma. plos.orgnih.govnih.gov These methods frequently employ Efavirenz (13C)6 as an internal standard to ensure accuracy. plos.orgnih.govnih.govplos.orgresearchgate.net

In a typical validated method, sample preparation might involve a straightforward protein precipitation step. plos.orgnih.govnih.gov The chromatographic separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of aqueous formic acid and acetonitrile (B52724) with formic acid. plos.orgnih.govnih.gov Detection by tandem mass spectrometry is performed in negative ionization mode using multiple reaction monitoring (MRM). plos.orgnih.govnih.gov The MRM transitions monitored are specific for Efavirenz and its 13C6-labeled internal standard. For instance, the transition for Efavirenz might be m/z 314.20 → 243.90, while for 13C6-Efavirenz it would be m/z 320.20 → 249.90. plos.orgnih.govnih.govresearchgate.net

These methods demonstrate excellent linearity over a wide concentration range, often from 1.0 to 2,500 ng/mL, with correlation coefficients (r) greater than 0.99. plos.orgnih.govnih.govplos.org The assays are characterized by high precision and accuracy, with intra- and inter-day precision values typically below 15% and accuracies within 85-115%. nih.govnih.gov The lower limit of quantification (LLOQ) is often as low as 1.0 ng/mL, highlighting the sensitivity of these methods. plos.orgnih.govnih.govplos.orgresearchgate.net

Table 1: LC-MS/MS Method Parameters for Efavirenz Quantification

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard | Efavirenz (13C)6 | plos.orgnih.govplos.org |

| Ionization Mode | Negative | plos.orgnih.gov |

| Efavirenz MRM Transition (m/z) | 314.20 → 243.90 | plos.orgnih.govnih.gov |

| Efavirenz (13C)6 MRM Transition (m/z) | 320.20 → 249.90 | plos.orgnih.govnih.gov |

| Linearity Range (ng/mL) | 1.0 - 2,500 | plos.orgnih.govnih.gov |

| Lower Limit of Quantification (ng/mL) | 1.0 | plos.orgnih.govplos.org |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Efavirenz Quantification

While LC-MS/MS is more commonly reported for Efavirenz quantification, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative. semanticscholar.org GC-MS methods have been developed for the determination of Efavirenz in human plasma, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.govbhp.org.bwresearchgate.net These methods can achieve high extraction yields, often close to 100%, and demonstrate good linearity over therapeutic concentration ranges. nih.gov

Validated GC-MS methods have shown low intra- and inter-day precision, typically below 5%, and inaccuracies ranging from 0.6% to 10.4%. nih.gov The use of an internal standard is also crucial in GC-MS analysis to ensure accuracy. semanticscholar.org While not always specifying 13C6-Efavirenz, the principles of using a stable isotope-labeled internal standard to correct for variability are the same. caymanchem.com GC-MS has also been successfully applied to the analysis of Efavirenz in complex matrices like nyaope, a street drug cocktail. scielo.org.za

Mitigation of Matrix Effects and Ion Suppression through 13C-Labeled Internal Standards

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the phenomenon of matrix effects, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. plos.orgplos.orgnih.gov Ion suppression is a major concern in mass spectrometry. researchgate.net

The use of a stable isotope-labeled internal standard, such as Efavirenz (13C)6, is a highly effective strategy to mitigate these matrix effects. plos.orgplos.orgnih.gov Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively cancelled out. plos.orgplos.org This ensures the reproducibility and accuracy of the assay. plos.org Studies have demonstrated that methods utilizing 13C-labeled internal standards can successfully compensate for matrix-induced signal variations. plos.orgplos.org For instance, the matrix effect for Efavirenz, when calculated, has been shown to be minimal in methods employing 13C6-Efavirenz. nih.govwellcomeopenresearch.org

Quantitative Bioanalytical Methodologies in Research Matrices

The robust and validated LC-MS/MS methods utilizing Efavirenz (13C)6 have been successfully applied to quantify Efavirenz in a variety of research matrices beyond plasma, including hair and cervicovaginal secretions. nih.govwellcomeopenresearch.orgsajhivmed.org.zad-nb.infonih.gov These applications are crucial for pharmacokinetic studies and for understanding drug distribution in different physiological compartments.

Quantification of Efavirenz in hair provides a long-term measure of drug exposure, which can be valuable for assessing treatment adherence. sajhivmed.org.zad-nb.infonih.gov Similarly, measuring Efavirenz concentrations in cervicovaginal fluid is important for understanding its potential role in preventing sexual transmission of HIV. nih.govwellcomeopenresearch.org

For these matrices, specific extraction and sample preparation protocols are developed. For example, a method for quantifying Efavirenz from cervicovaginal swabs involved drying the swabs and subsequent extraction, with Efavirenz (13C)6 used as the internal standard for accurate quantification by LC-MS/MS. nih.govwellcomeopenresearch.org The validation of these methods includes assessing linearity, accuracy, precision, and matrix effects within that specific biological matrix. nih.govwellcomeopenresearch.org

Table 2: Application of Efavirenz (13C)6 in Different Research Matrices

| Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Human Plasma | LC-MS/MS | High sensitivity and selectivity, LLOQ of 1.0 ng/mL. | plos.orgnih.govnih.gov |

| Hair | LC-MS/MS | Provides long-term adherence data. | sajhivmed.org.zad-nb.infonih.gov |

| Cervicovaginal Secretions | LC-MS/MS | Average recovery of 83.8% and overall matrix effect of 92.7%. | nih.govwellcomeopenresearch.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

While mass spectrometry is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides detailed structural information about Efavirenz and its various solid-state forms.

13C NMR Spectroscopic Analysis of Efavirenz and Its Polymorphs

Solid-state 13C NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to characterize the different polymorphic forms of Efavirenz. conicet.gov.argoogle.comscielo.br Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug. Several polymorphic forms of Efavirenz have been identified and characterized using techniques including ssNMR. conicet.gov.argoogle.com

The 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra of different Efavirenz polymorphs exhibit distinct differences in chemical shifts, signal multiplicity, and intensity ratios. irispublishers.comirispublishers.com These spectral variations arise from the different molecular conformations and intermolecular interactions present in each crystal lattice. For example, in one study, the 13C CPMAS NMR spectra of two polymorphic forms of Efavirenz showed clear differences in the spectral regions, allowing for their differentiation. irispublishers.com The structure of Efavirenz has been elucidated using a combination of spectroscopic techniques including 1H and 13C NMR. europa.eu Furthermore, ssNMR has been instrumental in studying the dynamics of the Efavirenz molecule within its crystal structure, revealing that cocrystallization can reduce the dynamic motion of certain molecular groups. panacea-nmr.eursc.org

The chemical shifts observed in the 13C NMR spectrum of Efavirenz have been assigned to the specific carbon atoms in the molecule. For instance, in one analysis, the 13C{1H} CP-MAS NMR spectrum of Efavirenz showed distinct signals for the various carbon atoms, including those in the cyclopropyl (B3062369) and trifluoromethyl groups. nih.gov

Solid-State NMR Applications in Pharmaceutical Research on Efavirenz Polymorphism

Solid-state Nuclear Magnetic Resonance (ss-NMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of active pharmaceutical ingredients (APIs) like Efavirenz. irispublishers.comirispublishers.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's physical and chemical properties, including its dissolution rate and stability. irispublishers.comconicet.gov.ar

Research has utilized 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR to effectively distinguish between different polymorphs of Efavirenz. irispublishers.comirispublishers.com Studies have successfully identified the differences between the Efavirenz form used in medicinal formulations and other polymorphic forms, such as one obtained through crystallization in heptane. irispublishers.com The 13C CP/MAS NMR spectra of different Efavirenz polymorphs show clear distinctions in signal multiplicity and intensity ratios, particularly in the spectral regions of 60-100 ppm and -2.0 to 10 ppm (cyclopropyl group). irispublishers.com For instance, the 13C spectrum of polymorph I reveals more than one resonance for certain carbons in the molecule, indicating the presence of multiple molecules (three, in this case) in the asymmetric unit, a finding consistent with X-ray diffraction data. conicet.gov.ar In contrast, the spectrum for polymorph II shows one resonance for each distinct carbon, indicating only one molecule in the asymmetric unit. conicet.gov.ar This capability allows for the unambiguous identification of specific polymorphs present in commercial drug formulations. irispublishers.com

Furthermore, 13C{1H} CP-MAS NMR has been employed to characterize inclusion compounds of Efavirenz with γ-cyclodextrin. mdpi.com The spectra of these complexes show that the multiplicity of signals for Efavirenz carbons, previously attributed to the presence of different polymorphs or molecular conformations, changes upon inclusion, confirming the formation of the new solid phase. mdpi.com

| Polymorph/Form | Key 13C ss-NMR Spectral Features | Significance | Reference |

|---|---|---|---|

| Polymorph I | Multiple resonance forms for carbons (e.g., three signals for C11), indicating three molecules in the asymmetric unit. | Corresponds to the form often found in raw materials and confirmed by X-ray data. | conicet.gov.ar |

| Polymorph II | One resonance for each distinct 13C nucleus, indicating one molecule in the asymmetric unit. Broad line for C9 due to dipolar coupling to fluorine. | A distinct polymorphic form obtained through specific recrystallization methods. | conicet.gov.ar |

| Efavirenz/Heptane Crystallized Form | Clear differences in signal multiplicity and intensity ratios in the 60-100 ppm and -2.0 to 10 ppm regions compared to the form in medicine. | Demonstrates ss-NMR's ability to differentiate polymorphs based on crystallization solvent. | irispublishers.comirispublishers.com |

| Efavirenz/γ-Cyclodextrin Inclusion Complex | Changes in chemical shifts and signal multiplicity for Efavirenz carbons upon complexation. For the 3:2 complex, only one resonance for the carbonyl carbon is observed. | Confirms the formation of a new solid inclusion compound and the absence of non-included Efavirenz. | mdpi.com |

Elucidation of Reaction Mechanisms and Aggregation States via 6Li and 13C NMR

The synthesis of Efavirenz involves organolithium reagents, and understanding their aggregation states and reaction mechanisms is crucial for process optimization and ensuring high enantioselectivity. jlu.edu.cnwikipedia.org Low-temperature 6Li and 13C NMR spectroscopy are indispensable tools for studying these transient and reactive species in solution. wikipedia.orgacs.org

In the key enantioselective step of Efavirenz synthesis—the addition of a lithium acetylide to a prochiral ketone—NMR studies have been instrumental. wikipedia.org These investigations revealed that the active reaction intermediate is a cubic 2:2 tetramer. wikipedia.org The use of 6Li and 13C NMR allows for the characterization of organolithium aggregates in solution, with C-Li J-coupling providing information on the number of lithium atoms interacting with a carbanion center. wikipedia.org

Further studies on the synthesis have used 1H and 13C NMR analysis at low temperatures (e.g., 0 °C) to identify reaction intermediates and side products. acs.org For example, when reacting the ketoaniline intermediate with n-butyllithium, NMR analysis indicated the formation of a racemic dimer as a side product, helping to explain potential losses in yield or selectivity. acs.org A clear understanding of the reaction mechanism, facilitated by these extensive low-temperature 6Li and 13C NMR spectroscopic studies, is essential for developing a practical and highly enantioselective synthesis process. jlu.edu.cnacs.org

Untargeted Proton Magnetic Resonance (1H-NMR) Spectroscopy in Metabolomic Studies

Untargeted 1H-NMR spectroscopy is a valuable technique in metabolomics for obtaining comprehensive metabolic profiles from biological samples. nih.govresearchgate.net In the context of Efavirenz research, it has been used to investigate the metabolic changes in individuals undergoing antiretroviral therapy. nih.govresearchgate.net

In a pilot study comparing the metabolic profiles of HIV-positive individuals on an Efavirenz-based regimen to healthy controls, 1H-NMR analysis of plasma samples identified several significant differences. nih.gov The study, which used a Bruker spectrometer and analyzed spectra with specialized software, found that participants receiving Efavirenz had decreased levels of certain metabolites compared to the healthy control group. nih.gov

Table: Key Metabolite Changes Identified by 1H-NMR in Efavirenz-Treated Individuals

| Metabolite | Observed Change in Efavirenz Group (vs. Healthy Controls) | p-value | Fold-Change | Reference |

|---|---|---|---|---|

| Acetoacetic acid | Decreased | 0.0193 | 0.0987 | nih.gov |

| Creatinine | Decreased | 0.0036 | 0.0551 | nih.gov |

| Lactic acid | Decreased | 0.0067 | 0.0551 | nih.gov |

| Urea | Decreased | 0.0049 | 0.0551 | nih.gov |

| Myo-inositol | Decreased | 0.0943 | 0.2417 | nih.gov |

(Data from a pilot study comparing virally suppressed adults on EFV-based regimens to healthy controls)

These findings demonstrate the power of 1H-NMR to reveal systemic metabolic alterations associated with Efavirenz therapy, providing insights into the biochemical impact of the drug. nih.gov The technique's ability to conduct untargeted analysis with minimal sample preparation makes it a formidable tool for metabolomic studies. researchgate.net

Chromatographic Techniques for Efavirenz Analysis in Research Contexts

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of Efavirenz and its related compounds in various research settings, including quality control of bulk drugs, analysis of pharmaceutical formulations, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Efavirenz

Numerous reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Efavirenz, adhering to International Council for Harmonisation (ICH) guidelines. researchgate.nettandfonline.com These methods are designed to be simple, specific, accurate, and precise for quantifying Efavirenz and its impurities. researchgate.netresearchgate.net A common approach involves using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer. researchgate.netplos.orggigvvy.com Detection is typically performed using a UV detector at wavelengths ranging from 245 nm to 252 nm. researchgate.netresearchgate.netplos.org The retention time for Efavirenz in these methods is generally short, often under 10 minutes. researchgate.netplos.org Validation parameters such as linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ) are rigorously established. tandfonline.complos.org For instance, methods have demonstrated strong linearity over specified concentration ranges with correlation coefficients (r²) of 0.999 or higher. tandfonline.complos.org

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Inertsil-ODS 3V (C18) | 0.1% o-Phosphoric acid : Acetonitrile (20:80 v/v) | 1.5 | 245 | Not specified | researchgate.nettandfonline.com |

| Phenomenex - Luna RP-18(2) | Acetonitrile : Phosphate Buffer (58:42 v/v) | 1.0 | 247 | 4.611 | researchgate.net |

| Reverse-phase C18 | Acetonitrile : Water : Orthophosphoric acid (70:30:0.1) | Not specified | 252 | Not specified | researchgate.net |

| Waters X-Terra Shield, RP18 | Phosphate buffer (pH 3.5) and Acetonitrile (Gradient) | Not specified | Not specified | 5.941 | plos.org |

| Denali C18 | Phosphate buffer (pH 3.5) : Acetonitrile (60:40 v/v) | Not specified | 247 | 15.4 |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Efavirenz Research

Ultra-Performance Liquid Chromatography (UPLC), and its variant Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC, including increased speed, superior resolution, and higher sensitivity. sapub.orgoup.com These benefits stem from the use of columns packed with smaller particles (typically <2 µm). sapub.org

UPLC methods have been successfully applied in various areas of Efavirenz research. A highly sensitive UPLC-tandem mass spectrometric (UPLC-MS/MS) technique was developed for the quantitation of both protein-free and total Efavirenz in human blood and seminal plasma, achieving a detection limit of approximately 15–20 femtomoles. nih.gov Other UPLC methods have been validated for the simultaneous estimation of Efavirenz and other antiretroviral drugs like Lamivudine (B182088) in pharmaceutical dosage forms, demonstrating the technique's suitability for routine quality control with run times as short as 3 minutes. japsonline.comresearchgate.net Furthermore, a rapid isocratic chiral UPLC method has been developed to separate the enantiomers of Efavirenz (R- and S-forms) using a chiral column, which is critical for purity assessment. sapub.org UHPLC-UV methods have also been validated for preclinical pharmacokinetic studies, offering a simple and rapid analysis of Efavirenz in plasma. oup.com

Chromatographic Separation Optimization for Efavirenz and Related Compounds

Optimizing chromatographic conditions is critical for achieving a successful separation of Efavirenz from its related compounds, which include process-related impurities, degradation products, and metabolites. researchgate.netgigvvy.comijpsonline.com A key goal is to develop a stability-indicating method that can resolve the parent drug from any potential degradants formed under stress conditions such as acid/alkaline hydrolysis, oxidation, and heat. gigvvy.com

Optimization strategies often involve adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer and the pH of the buffer. plos.orggigvvy.com For example, successful separation of Efavirenz from degradation products was achieved on a C8 column using a mobile phase of acetonitrile and potassium dihydrogen phosphate (pH 2.9). gigvvy.com The choice of column is also crucial; studies have compared different columns, like C18 and biphenyl, to determine the best separation efficiency and shortest run time for Efavirenz and its major metabolite, 8-hydroxy Efavirenz. ijpsonline.com Additionally, sample preparation techniques like solid-phase extraction (SPE) can be optimized to enhance the purification and preconcentration of Efavirenz from complex matrices like wastewater, facilitating more effective separation and simultaneous detection with other compounds. frontiersin.org

Enzymatic Biotransformation and Molecular Interaction Studies

Elucidation of Efavirenz Metabolic Pathways in In Vitro Systems

The metabolism of Efavirenz is a complex process primarily occurring in the liver via Phase I and Phase II reactions, which are crucial for its clearance. nih.govresearchgate.net In vitro studies using human liver microsomes (HLMs) and recombinant enzymes have been instrumental in delineating these pathways.

The primary metabolic route for Efavirenz is oxidation, specifically hydroxylation, catalyzed by various Cytochrome P450 (CYP) enzymes. asm.org The major pathway is the 8-hydroxylation of Efavirenz, which is predominantly catalyzed by CYP2B6. pharmgkb.orgnih.gov This enzyme is considered the main catalyst for both the primary and secondary metabolism of Efavirenz. scielo.br

Other CYP isoforms contribute to a lesser extent. Minor roles in the 8-hydroxylation pathway have been attributed to CYP3A4, CYP3A5, CYP1A2, and potentially CYP2A6. pharmgkb.orgup.ac.za While Efavirenz is metabolized by these enzymes, it also acts as an inhibitor of several CYPs. In vitro studies have demonstrated that Efavirenz competitively inhibits CYP2B6, CYP2C8, CYP2C9, and CYP2C19. pharmgkb.orgmdpi.comnih.gov No significant inhibition has been observed for CYP1A2 or CYP2D6. nih.gov

| Enzyme | Primary Role in Efavirenz Metabolism | Inhibitory Effect of Efavirenz | References |

|---|---|---|---|

| CYP2B6 | Major enzyme for 8-hydroxylation (primary clearance pathway) and secondary metabolism. | Potent competitive inhibitor. | asm.orgpharmgkb.orgnih.govnih.gov |

| CYP2A6 | Principal catalyst for 7-hydroxylation (minor pathway); may contribute to 8-hydroxylation. | No appreciable inhibition. | nih.govcapes.gov.brresearchgate.netup.ac.zanih.gov |

| CYP3A4 | Minor role in 8-hydroxylation. | Weak inhibitor; also induced by Efavirenz. | pharmgkb.orgup.ac.zamdpi.com |

| CYP1A2 | Minor contributing role in 8-hydroxylation. | No appreciable inhibition. | pharmgkb.orgup.ac.zanih.gov |

| CYP2C19 | Metabolism not a primary role. | Moderate inhibitor; also induced by Efavirenz. | pharmgkb.orgmdpi.comnih.gov |

| CYP2C8 | Metabolism not a primary role. | Moderate competitive inhibitor. | pharmgkb.orgnih.gov |

| CYP2C9 | Metabolism not a primary role. | Moderate inhibitor. | pharmgkb.orgmdpi.comnih.gov |

| CYP3A5 | Minor contributing role in 8-hydroxylation. | Not specified. | pharmgkb.orgup.ac.za |

Following hydroxylation, Efavirenz metabolites are primarily eliminated through glucuronidation, a Phase II conjugation reaction. pharmgkb.org However, Efavirenz can also undergo direct glucuronidation. In vitro screening of various UGT isoforms revealed that UGT2B7 is the only enzyme capable of directly conjugating the parent Efavirenz to form Efavirenz-N-glucuronide. tandfonline.comnih.gov This pathway is considered minor, especially after the initial dose. pharmgkb.org

The hydroxylated metabolites of Efavirenz, such as 8-hydroxyefavirenz (B1664214), are conjugated by a wider array of UGT enzymes. nih.govpharmgkb.org Studies with recombinant UGTs have shown that nearly all tested isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, can glucuronidate the hydroxy metabolites. pharmgkb.orgtandfonline.com The formation of Efavirenz-N-glucuronide shows significant inter-individual variability, which correlates strongly with UGT2B7 activity. pharmgkb.orgtandfonline.com

The biotransformation of Efavirenz results in several key metabolites identified in in vitro systems and confirmed in in vivo samples. researchgate.net

Primary Metabolites : The main primary metabolites are formed through hydroxylation.

8-hydroxyefavirenz (8-OHEFV) : This is the major metabolite, resulting from hydroxylation at the C8 position, primarily by CYP2B6. pharmgkb.orgnih.gov It accounts for the vast majority (approximately 77.5%) of Efavirenz's initial metabolism in HLMs. capes.gov.brresearchgate.net

7-hydroxyefavirenz (B1416612) (7-OHEFV) : A minor primary metabolite formed by CYP2A6-mediated hydroxylation at the C7 position. nih.govcapes.gov.br

Secondary Metabolites : These are formed from the further metabolism of primary metabolites.

8,14-dihydroxyefavirenz : This secondary metabolite is formed from 8-hydroxyefavirenz. pharmgkb.orgnih.gov CYP2B6 is also the main enzyme involved in its formation. pharmgkb.org Interestingly, this metabolite was not detected in in vitro incubations with Efavirenz or its primary hydroxy metabolites, suggesting that in in vivo, the glucuronide or sulfate (B86663) conjugate of 8-hydroxyefavirenz might be the substrate for the subsequent 14-hydroxylation. nih.govresearchgate.net

Novel Dihydroxylated Metabolites : Studies have also identified other dihydroxylated metabolites formed from the further oxidation of both 7- and 8-hydroxyefavirenz, with CYP2B6 being the primary catalyst. nih.govresearchgate.net

Conjugated Metabolites :

Efavirenz-N-glucuronide : Formed by direct UGT2B7-mediated conjugation of the parent drug. tandfonline.comnih.gov

Glucuronides of Hydroxy Metabolites : The primary and secondary hydroxylated metabolites undergo extensive glucuronidation by various UGTs before excretion. pharmgkb.orgscielo.br 8-hydroxyefavirenz-glucuronide is the major metabolite found in urine. pharmgkb.org

| Metabolite | Type | Key Forming Enzyme(s) | References |

|---|---|---|---|

| 8-hydroxyefavirenz | Primary | CYP2B6 (major), CYP2A6, CYP3A4 | pharmgkb.orgnih.govcapes.gov.br |

| 7-hydroxyefavirenz | Primary | CYP2A6 (major) | nih.govcapes.gov.br |

| 8,14-dihydroxyefavirenz | Secondary | CYP2B6 | pharmgkb.orgnih.gov |

| Efavirenz-N-glucuronide | Conjugate (Direct) | UGT2B7 | tandfonline.comnih.gov |

| 8-hydroxyefavirenz-glucuronide | Conjugate (Indirect) | Multiple UGTs | pharmgkb.org |

Kinetic analyses have quantified the interactions between Efavirenz and metabolic enzymes. The formation of 8-hydroxyefavirenz in human liver microsomes often displays sigmoidal (auto-activation) kinetics, characteristic of CYP2B6 activity, with an average apparent Km of 20.2 µM. acs.org In contrast, the formation of 7-hydroxyefavirenz follows standard Michaelis-Menten kinetics with a Km of 40.1 µM. acs.org For direct glucuronidation by UGT2B7, the apparent Km value is approximately 21-24 µM. nih.gov

Efavirenz also acts as a potent inhibitor of several key drug-metabolizing enzymes. This inhibition can lead to clinically relevant drug-drug interactions. The inhibition constant (Ki) is a measure of the potency of this inhibition.

| Parameter | Enzyme | Value (µM) | Description | References |

|---|---|---|---|---|

| Km | CYP2B6 | ~20.2 | Substrate affinity for 8-hydroxyefavirenz formation. | acs.org |

| Km | CYP2A6 | ~40.1 | Substrate affinity for 7-hydroxyefavirenz formation. | acs.org |

| Km | UGT2B7 | 21 - 24 | Substrate affinity for Efavirenz-N-glucuronide formation. | nih.gov |

| Ki | CYP2B6 | 1.38 - 1.68 | Inhibition of bupropion (B1668061) hydroxylation. | nih.gov |

| Ki | CYP2C8 | 4.78 - 4.80 | Inhibition of amodiaquine (B18356) N-deethylation. | nih.gov |

| Ki | CYP2C9 | ~19.5 | Inhibition of diclofenac (B195802) 4'-hydroxylation. | nih.gov |

| Ki | CYP2C19 | ~21.3 | Inhibition of S-mephenytoin 4'-hydroxylation. | nih.gov |

| Ki | CYP3A4 | ~40.3 | Inhibition of testosterone (B1683101) 6β-hydroxylation. | mdpi.comnih.gov |

| Ki | UGT2B7 | ~17 | Inhibition of azidothymidine glucuronidation. | mdpi.com |

Identification and Characterization of Primary and Secondary Efavirenz Metabolites

Molecular Mechanisms of Efavirenz Enzyme Induction and Inhibition

Efavirenz not only acts as a substrate and inhibitor of CYP enzymes but also as an inducer, meaning it can increase the expression of these enzymes. This dual role as both an inhibitor and inducer contributes to its complex drug interaction profile. europa.eueuropa.eu

Efavirenz is a known in vivo inducer of several critical drug-metabolizing enzymes, most notably CYP3A4 and CYP2B6. europa.euasm.org It can also induce CYP2C19. hiv-druginteractions.org The mechanism of induction involves the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which regulate the gene expression of these enzymes. nih.govasm.orgresearchgate.net

CYP3A4 Induction : Efavirenz is a well-established inducer of CYP3A4. asm.orgpsu.edu This can lead to decreased plasma concentrations of co-administered drugs that are substrates of CYP3A4. europa.eu

CYP2B6 Induction (Autoinduction) : Efavirenz induces its own metabolism by increasing the expression of CYP2B6. asm.org This phenomenon, known as autoinduction, results in a time-dependent decrease in Efavirenz plasma concentrations after the initiation of therapy. asm.org

CYP2C19 Induction : Evidence suggests that Efavirenz may also induce CYP2C19, although its net effect is complicated by its concurrent inhibitory action on this enzyme. europa.euhiv-druginteractions.org

The induction of these enzymes means that chronic administration of Efavirenz can decrease the systemic exposure of other drugs metabolized by these pathways, a critical consideration in polypharmacy settings. europa.eu

Efavirenz as an Inhibitor of CYP Enzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19)

Efavirenz demonstrates significant inhibitory effects on several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of numerous drugs. In vitro studies have quantitatively characterized these interactions, revealing that Efavirenz is a potent inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19. nih.govnih.gov

Research using human liver microsomes (HLMs) and expressed CYP enzymes has determined the inhibition constants (Ki) for these interactions. Efavirenz shows the most potent effect on CYP2B6, the primary enzyme responsible for its own metabolism. nih.govunivmed.org The inhibition of CYP2C8, CYP2C9, and CYP2C19 is less potent but still significant at clinically relevant concentrations. nih.govresearchgate.net In contrast, no substantial inhibition by Efavirenz is observed for CYP1A2, CYP2A6, or CYP2D6. nih.govnih.gov

Table 1: In Vitro Inhibition of Human CYP Enzymes by Efavirenz

| CYP Enzyme | Inhibition Potency | Inhibition Constant (Ki) in µM | Source |

|---|---|---|---|

| CYP2B6 | Potent | 1.68 | nih.govnih.gov |

| CYP2C8 | Moderate | 4.78 | nih.govnih.gov |

| CYP2C9 | Moderate | 19.46 | nih.govnih.gov |

| CYP2C19 | Moderate | 21.31 | nih.govnih.gov |

Mechanistic Basis of Drug-Enzyme Interactions

The interaction of Efavirenz with CYP enzymes is complex, involving both direct inhibition and induction of enzyme expression. The inhibitory action on CYP2B6 has been identified as competitive, meaning Efavirenz directly competes with other substrates for the enzyme's active site. nih.govnih.govpharmgkb.org This competitive inhibition is a key factor in its drug-drug interaction profile. Studies have shown that no time-dependent inhibition of CYP enzymes by Efavirenz occurs. nih.govnih.gov

Beyond inhibition, Efavirenz also functions as an inducer of certain CYP enzymes, notably CYP2B6 and CYP3A4. univmed.orgwikipedia.orgeuropa.euasm.org This induction is mediated through the activation of nuclear receptors, specifically the Constitutive Androstane Receptor (CAR, or NR1I3) and the Pregnane X Receptor (PXR, or NR1I2). univmed.orgresearchgate.netpharmgkb.org Activation of these transcription factors leads to increased expression of their target genes, which include CYP enzymes. pharmgkb.org This dual role as both an inhibitor and an inducer classifies Efavirenz as a mixed inhibitor/inducer, particularly for CYP2B6 and CYP2C19. researchgate.net This mechanism contributes to its ability to increase its own metabolism over time, a process known as autoinduction. univmed.orgpharmgkb.org

Receptor Binding and Signaling Pathway Investigations

Efavirenz Interactions with Serotonergic Receptors (5-HT3A, 5-HT6, 5-HT2B, 5-HT2A, 5-HT2C)

Efavirenz interacts with a variety of serotonergic (5-HT) receptors, which is thought to underlie some of its central nervous system effects. wikipedia.orgeuropeanreview.org Research has elucidated its specific molecular mechanisms at several of these targets. The most robust interactions are observed with the 5-HT3A and 5-HT6 receptors. nih.govresearchgate.netnih.gov

Efavirenz acts as a blocker of the 5-HT3A receptor ion channel currents and functions as an inverse agonist at the 5-HT6 receptor, meaning it reduces the receptor's basal signaling activity. nih.govresearchgate.netresearchgate.net It also acts as an antagonist at 5-HT2A and 5-HT2C receptors, blocking the Gq-signaling pathway typically activated by serotonin. nih.govresearchgate.net Schild analysis suggests that Efavirenz competes for the same binding site on the 5-HT2A receptor as known hallucinogenic partial agonists like LSD and (±)-DOI, although Efavirenz itself does not activate the Gq-signaling pathway. nih.govnih.gov More modest interactions have been noted for the 5-HT2B receptor. nih.govresearchgate.net Prolonged exposure to Efavirenz has been shown to decrease the density of 5-HT2A receptors and their responsiveness to serotonin. nih.govnih.gov

Table 2: Efavirenz Interactions with Serotonergic Receptors

| Receptor | Mechanism of Action | Signaling Pathway Affected | Source |

|---|---|---|---|

| 5-HT3A | Channel Blocker | Ion Channel Current | nih.govresearchgate.netresearchgate.net |

| 5-HT6 | Inverse Agonist | Gs-Signaling | nih.govresearchgate.netresearchgate.net |

| 5-HT2A | Antagonist | Gq-Signaling | wikipedia.orgnih.govresearchgate.net |

| 5-HT2C | Antagonist | Gq-Signaling | wikipedia.orgnih.govresearchgate.net |

| 5-HT2B | Modest Interaction / Antagonist | Gq-Signaling | wikipedia.orgnih.govresearchgate.net |

Efavirenz Modulation of Muscarinic Receptors (M1, M3)

In addition to its effects on serotonergic targets, Efavirenz also modulates the activity of muscarinic acetylcholine (B1216132) receptors. wikipedia.org Specifically, it has been shown to block the stimulation of M1 and M3 receptors by their agonists. nih.govresearchgate.netnih.gov The blockade is reported to be complete for M1 receptors and partial for M3 receptors. nih.govresearchgate.net These receptors are Gq-protein coupled and are involved in a wide range of physiological functions in the central nervous system and peripheral tissues. mdpi.comnih.govcas.cz

Cannabinoid Receptor-Mediated Effects (Proposed)

A potential link between the biological effects of Efavirenz and the endocannabinoid system has been proposed, particularly concerning its cytotoxic effects on tumor cells. nih.govnatap.org Studies have shown that Efavirenz exhibits selective cytotoxicity against various tumor cell lines, and this effect was associated with the expression of the cannabinoid receptor 1 (CB1). nih.gov Furthermore, a synergistic increase in toxicity was observed when Efavirenz was combined with cannabinoid agonists, suggesting an involvement of the cannabinoid system. nih.govnatap.org However, it is important to note that direct binding of Efavirenz to cannabinoid receptors has not been proven, and some sources state that it does not bind to these receptors. natap.orgfda.gov Therefore, the observed effects may be mediated through an indirect mechanism rather than direct receptor activation.

In Vitro Activation of Unfolded Protein Response Pathways (IRE1α-XBP1)

Efavirenz has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in vitro. mdpi.com The UPR is a cellular stress response aimed at restoring homeostasis in the ER. scienceopen.comnih.gov One of the key signaling branches of the UPR is mediated by the enzyme inositol-requiring enzyme 1α (IRE1α). nih.govmdpi.com Upon activation, IRE1α acts as an endonuclease to splice the mRNA of the X-box binding protein 1 (XBP1). mdpi.comscienceopen.com This splicing event produces a potent transcription factor known as XBP1s. nih.gov Research has demonstrated that Efavirenz treatment leads to the upregulation of XBP1s, indicating a direct activation of the IRE1α-XBP1 pathway. mdpi.com This activation is part of a broader ER stress response induced by the compound, which also involves the upregulation of other stress markers like GRP78 and CHOP. mdpi.com

Transporter Interactions and Mechanisms

The interaction of Efavirenz with various cellular transporters is a critical aspect of its molecular activity, influencing its disposition and potential for drug-drug interactions (DDI). Research has focused on its effects on key transporter families, including Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion Proteins (MATEs), and P-glycoprotein (P-gp).

Efavirenz Interaction with Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

Efavirenz has been identified as a potent inhibitor of several transporters within the OCT and MATE families. nih.gov These transporters are crucial for the elimination of cationic drugs, particularly in the kidneys and liver. nih.gov

Inhibition of OCT1, OCT2, and MATE1: In vitro studies using Madin-Darby Canine Kidney (MDCK) cells engineered to express specific human transporters have demonstrated that Efavirenz significantly inhibits the function of OCT1, OCT2, and MATE1. nih.gov The inhibitory potential was quantified by measuring the half-maximal inhibitory concentrations (IC₅₀) against the uptake of metformin (B114582), a known substrate for these transporters. nih.gov The results showed potent inhibition with IC₅₀ values of 2.30 μM for OCT1, 5.66 μM for OCT2, and 3.85 μM for MATE1. nih.govresearchgate.net Another study also identified Efavirenz as an OCT1 inhibitor, noting a 50% reduction in tetraethylammonium (B1195904) accumulation in OCT1-overexpressing cells when treated with 50 μM of Efavirenz. nih.gov

Interaction with MATE2-K: The inhibitory effect of Efavirenz on MATE2-K was found to be negligible. nih.gov Even at a high concentration of 50 μM, Efavirenz only inhibited MATE2-K-mediated metformin transport by 48.1%, an effect that was not statistically significant. nih.gov

In Vivo Consequences: The inhibitory effects observed in vitro have been corroborated by in vivo studies in rats. Co-administration of Efavirenz with lamivudine (B182088), a known substrate of OCT and MATE transporters, led to a significant reduction in the urinary excretion of lamivudine. nih.gov This inhibition of renal clearance resulted in increased retention of lamivudine in kidney tissue and a higher total systemic exposure (AUC). nih.gov These findings suggest that Efavirenz's potent inhibition of OCT and MATE transporters can reduce the renal excretion of co-administered drugs that are substrates for these transporters. nih.gov

Table 1: In Vitro Inhibition of Human OCT and MATE Transporters by Efavirenz

| Transporter | Cell Line | Substrate | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| OCT1 (Organic Cation Transporter 1) | MDCK-OCT1 | Metformin | 2.30 | nih.gov |

| OCT2 (Organic Cation Transporter 2) | MDCK-OCT2 | Metformin | 5.66 | nih.gov |

| MATE1 (Multidrug and Toxin Extrusion Protein 1) | MDCK-MATE1 | Metformin | 3.85 | nih.gov |

| MATE2-K (Multidrug and Toxin Extrusion Protein 2-K) | HEK-MATE2-K | Metformin | Negligible Inhibition | nih.gov |

Influence on P-glycoprotein Activity

The influence of Efavirenz on P-glycoprotein (P-gp, also known as MDR1 or ABCB1) activity is complex, with conflicting results reported across various studies. P-gp is an important efflux transporter that actively removes a wide range of substances from cells, impacting drug absorption and distribution, particularly at physiological barriers like the intestine and the blood-brain barrier. ualberta.canih.gov

Some studies suggest that Efavirenz does not significantly interact with P-gp. An in vivo study in rats using everted gut sacs and in situ intestinal perfusion found that pre-treatment with Efavirenz did not modify intestinal P-gp function or the clearance of rhodamine 123, a P-gp substrate. ualberta.canih.gov Similarly, a study in healthy human volunteers showed that 14 days of Efavirenz treatment did not change P-gp expression or activity in peripheral blood mononuclear cells (PBMCs). asm.org Further research has indicated that Efavirenz is not a P-gp substrate and that its accumulation in cultured CD4 T cells and primary human lymphocytes is independent of P-gp activity. oup.comnih.gov Some in vitro data also indicate that Efavirenz does not induce or inhibit P-gp within the range of clinical concentrations. hiv-druginteractions.org

Conversely, other research provides evidence that Efavirenz can induce P-gp. frontiersin.org In human brain microvessel endothelial cells, Efavirenz was found to induce P-gp expression and function, an effect potentially mediated by the activation of the nuclear receptors hPXR and hCAR. nih.govasm.org Efavirenz was identified as a ligand for both of these receptors, leading to a two-fold increase in P-gp expression in this cell model. asm.org This induction could have implications for the penetration of P-gp substrate drugs into the central nervous system. nih.gov The conflicting findings highlight the differences between in vitro cell models and in vivo systems, as well as tissue-specific variations in transporter regulation. asm.org

Table 2: Summary of Research Findings on Efavirenz's Influence on P-glycoprotein (P-gp)

| Finding | Model System | Conclusion | Source |

|---|---|---|---|

| No modification of P-gp function | Rat intestine (in vivo/ex vivo) | Efavirenz does not modulate intestinal P-gp. | ualberta.canih.gov |

| No induction of P-gp expression/activity | Human PBMCs (in vivo) | 14-day Efavirenz treatment did not induce P-gp. | asm.org |

| Accumulation is independent of P-gp | Cultured CD4 T cells and human lymphocytes | Efavirenz is not a P-gp substrate. | oup.com |

| No induction or inhibition | In vitro | No effect on P-gp at clinical concentrations. | hiv-druginteractions.org |

| Induction of P-gp expression and function | Human brain microvessel endothelial cells (in vitro) | Efavirenz induces P-gp via hPXR/hCAR activation. | nih.govasm.org |

| Classified as an established P-gp inducer | Regulatory Guideline Assessment | Listed as a P-gp inducer. | frontiersin.org |

Non Clinical Pharmacokinetic Research and Distribution Studies

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Efavirenz

In vitro studies are fundamental to characterizing the ADME properties of a drug candidate. For Efavirenz, these studies have elucidated its metabolic pathways and potential for drug-drug interactions.

Efavirenz is primarily metabolized by the cytochrome P450 (CYP) system, with CYP2B6 being the major isozyme responsible for its conversion to hydroxylated metabolites, which are subsequently glucuronidated. drugbank.comnih.govcpicpgx.org CYP3A4 also contributes to its metabolism. simulations-plus.comresearchgate.net These metabolites are considered essentially inactive against HIV-1. drugbank.commdpi.com The significant role of CYP2B6 in Efavirenz's clearance makes it susceptible to genetic polymorphisms, which can lead to interindividual variability in drug exposure. nih.govasm.org

Efavirenz has been shown to be an inducer of CYP3A4 and CYP2B6 in vivo. core.ac.ukeuropa.eu This auto-induction property, where Efavirenz increases its own metabolism over time, contributes to the high interindividual variability observed in its pharmacokinetics. nih.govasm.org In vitro studies using human hepatocytes have been crucial in characterizing the time- and concentration-dependent nature of this induction. asm.org

The use of Efavirenz (13C)6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is critical for accurately quantifying Efavirenz and its metabolites in these in vitro systems, providing the precise data needed to model its complex metabolic profile.

Distribution Profiling of Efavirenz in Non-Clinical Models and Tissues

Understanding the distribution of a drug into various tissues is paramount, especially for an antiretroviral agent where penetration into viral reservoirs is key to its efficacy.

Mass Spectrometry Imaging (MSI) has emerged as a powerful technique to visualize the spatial distribution of drugs within tissue sections. A study utilizing MSI with infrared matrix-assisted laser desorption–electrospray ionization quantified the distribution of Efavirenz in tissues from a macaque model at a steady state. asm.orgasm.orgnih.gov The results revealed a heterogeneous distribution, with Efavirenz concentrating in specific areas within putative HIV reservoirs, such as the lamina propria of the colon and the primary follicles of lymph nodes. asm.orgasm.orgnih.gov It also showed concentration in the brain's gray matter. asm.orgasm.orgnih.gov These findings suggest that simply measuring drug concentrations in homogenized tissue may not accurately reflect the concentrations at the site of viral replication. asm.org

The precision of MSI is greatly enhanced by the use of stable isotope-labeled standards like Efavirenz (13C)6, which can be co-administered or used as a spray-on standard to provide a reliable quantitative reference across the tissue section.

The distribution of Efavirenz and its metabolites is not uniform across different biological fluids. While Efavirenz is highly bound to plasma proteins, primarily albumin, its penetration into sanctuary sites like the central nervous system (CNS) is a critical aspect of its pharmacology. asm.org Studies have measured Efavirenz concentrations in cerebrospinal fluid (CSF) to assess its CNS penetration. asm.org The metabolites of Efavirenz, being more polar, are primarily excreted in the urine after glucuronidation. drugbank.commdpi.com Less than 1% of an Efavirenz dose is excreted unchanged in the urine, indicating that renal impairment should have a minimal impact on its elimination. europa.eueuropa.eu

Mass Spectrometry Imaging for Heterogeneous Tissue Distribution

Physiologically Based Pharmacokinetic (PBPK) Modeling for Efavirenz Interactions

PBPK modeling is a computational tool used to predict the ADME of drugs in different populations and to simulate drug-drug interactions (DDIs). core.ac.uk Several PBPK models have been developed for Efavirenz to understand its complex pharmacokinetics, including its auto-induction and its role as a perpetrator of DDIs. simulations-plus.comcore.ac.uksimulations-plus.com

These models integrate in vitro data on metabolism and physicochemical properties with physiological information to simulate plasma concentration-time profiles. simulations-plus.comcore.ac.uk For Efavirenz, PBPK models have been used to:

Predict the impact of its moderate CYP3A4 induction on co-administered drugs. simulations-plus.comsimulations-plus.com

Simultaneously model its inducing effect on CYP3A4 and inhibitory effect on CYP2C8. core.ac.uk

Simulate the effects of genetic polymorphisms in CYP2B6 on Efavirenz clearance. researchgate.net

Predict drug exposure in special populations, such as pregnant women and infants. openresearchafrica.orgacs.org

The development and validation of these PBPK models rely on high-quality clinical and non-clinical pharmacokinetic data, where the use of Efavirenz (13C)6 as an internal standard ensures the accuracy of the concentration measurements used for model building. medchemexpress.comsimulations-plus.com

Comparative Pharmacokinetic Analyses in Pre-clinical Models

Pre-clinical animal models are essential for initial pharmacokinetic assessments. Studies in macaques have been particularly important for understanding Efavirenz's distribution into viral reservoirs. asm.orgasm.org Other animal models, such as zebrafish embryos, have been used to compare the developmental toxicity of Efavirenz to other antiretrovirals. nih.gov

Comparative analyses of Efavirenz pharmacokinetics across different species help in understanding interspecies differences in metabolism and distribution, which is crucial for extrapolating pre-clinical findings to humans. For instance, while Efavirenz is primarily metabolized by CYP2B6 in humans, the specific CYP enzymes involved may differ in animal models.

The following table summarizes key pharmacokinetic parameters of Efavirenz from various non-clinical and clinical contexts. The precise measurement of these parameters is often facilitated by the use of stable isotope-labeled standards like Efavirenz (13C)6 in the analytical methods.

| Parameter | Value/Observation | Context | Reference |

| Primary Metabolizing Enzyme | CYP2B6 | In vitro human studies | drugbank.comnih.govcpicpgx.org |

| Secondary Metabolizing Enzyme | CYP3A4 | In vitro human studies | simulations-plus.comresearchgate.net |

| Enzyme Induction | Inducer of CYP3A4 and CYP2B6 | In vivo and in vitro | core.ac.ukeuropa.eu |

| Tissue Distribution | Concentrates in lamina propria (colon), primary follicles (lymph nodes), gray matter (brain) | Macaque model (MSI) | asm.orgasm.orgnih.gov |

| Renal Excretion | < 1% of dose excreted unchanged | Human studies | europa.eueuropa.eu |

| Plasma Protein Binding | High, predominantly to albumin | Human studies | asm.org |

Table 1: Summary of Efavirenz Pharmacokinetic Properties

Structural Biology and Material Science Aspects of Efavirenz

Crystal Structure Analysis of Efavirenz and Its Hydrates via X-Ray Diffraction

The crystal structures of the anti-HIV drug Efavirenz and its monohydrate have been determined using single-crystal X-ray diffraction (XRD) analysis. researchgate.net The anhydrous form of Efavirenz, systematically named (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, and its monohydrate both crystallize in the P2 space group. researchgate.net

The analysis revealed distinct unit cell dimensions for the two forms. For the anhydrous form (I), the dimensions are a = 5.2111(7) Å, b = 17.013(2) Å, c = 15.908(2) Å, with a volume of 1410.5(3) ų. The monohydrate (II) has unit cell dimensions of a = 9.882(1) Å, b = 7.749(1) Å, c = 19.456(2) Å, and a volume of 1482.3(3) ų. researchgate.net The calculated density for the anhydrous form is 1.486 Mg/m³, while for the monohydrate it is 1.498 Mg/m³. researchgate.net These structural details provide a fundamental understanding of the solid-state properties of Efavirenz.

X-ray powder diffraction (XRPD) is a key technique for identifying different polymorphic forms of Efavirenz. scielo.brresearchgate.net For instance, the most stable polymorph, Form I, exhibits characteristic peaks at 2θ values of 12.9°, 20.3°, 22.65°, and 29.6°. researchgate.net Studies have confirmed that the raw material of Efavirenz commonly used in pharmaceutical manufacturing corresponds to Form I and maintains this crystalline structure during processing. researchgate.netresearchgate.net The use of XRD is also crucial in confirming the successful acquisition of other polymorphs, such as Form II, through recrystallization processes. scielo.br

Furthermore, simultaneous XRD-DSC (Differential Scanning Calorimetry) can be employed to study the structural changes of hydrates upon heating, distinguishing between the loss of adhesion water and crystalline water. rigaku.com

Table 1: Crystal and Refinement Data for Efavirenz (I) and its Monohydrate (II)

| Parameter | Efavirenz (I) | Efavirenz Monohydrate (II) |

|---|---|---|

| Empirical formula | C₁₄H₉ClF₃NO₂ | C₁₄H₉ClF₃NO₂·H₂O |

| Formula weight | 315.67 | 333.69 |

| Space group | P2 | P2 |

| a (Å) | 5.2111(7) | 9.882(1) |

| b (Å) | 17.013(2) | 7.749(1) |

| c (Å) | 15.908(2) | 19.456(2) |

| Volume (ų) | 1410.5(3) | 1482.3(3) |

| Calculated density (Mg/m³) | 1.486 | 1.498 |

| Final R indices [I >2σ(I)] | R1 = 0.0646, wR2=0.1486 | R1 = 0.0436, wR2 = 0.1117 |

Data sourced from Ravikumar & Sridhar, 2009. researchgate.net

Molecular Conformation and Intermolecular Interactions in Solid-State Structures

The molecular conformation of Efavirenz in both its anhydrous and monohydrate crystal structures presents a distinctive "crane bird"-like appearance. researchgate.net This conformation is a key feature of its solid-state structure. In both forms, the molecules engage in self-complementary amide group interactions, leading to the formation of helical hydrogen-bonding catemers. researchgate.net

In the monohydrate structure, the water molecule plays a significant cohesive role. It connects adjacent Efavirenz molecules and, notably, forms one-dimensional water chains along the crystallographic 'a' axis. researchgate.net This arrangement of lattice water may provide insights into its function within drug formulations. researchgate.net

The cyclopropyl (B3062369) group of Efavirenz exhibits a degree of conformational disorder. researchgate.net In some cocrystals, such as with L-proline, intermolecular interactions constrain the position of this dynamic group. rsc.org This "taming" of dynamics through cocrystallization can potentially lead to more consistent physicochemical properties. rsc.org

Different polymorphs of Efavirenz are characterized by different synthons, which are structural units formed by intermolecular interactions. Polymorph I contains a conformation type known as synthon A, while polymorphs II and III feature synthon C. researchgate.netconicet.gov.ar The presence of synthon C in polymorphs II and III is associated with their higher densities compared to polymorph I. researchgate.netconicet.gov.ar

Polymorphism and Pseudopolymorphism of Efavirenz

Efavirenz is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms with different arrangements in the crystal lattice. symbiosisonlinepublishing.com At least six polymorphic forms of Efavirenz have been identified and characterized. researchgate.net These different forms can have distinct physicochemical properties, including solubility and stability, which are critical for the performance of the drug. symbiosisonlinepublishing.commdpi.com

The most stable form is designated as Form I, which is the one typically used in pharmaceutical formulations. scielo.brresearchgate.net Form II has been shown to be a candidate for pharmaceutical use as well, with studies indicating it is about ten times more soluble than Form I. scielo.bracs.org The various polymorphs can be prepared by methods such as slow crystallization from different solvents. researchgate.net

The relationship between different polymorphs can be either monotropic or enantiotropic. In a monotropic system, one form is always more stable than the other at all temperatures up to the melting point. researchgate.net In an enantiotropic system, the stability relationship reverses at a specific transition temperature. researchgate.netacs.org Thermodynamic studies have shown that Efavirenz polymorphs I and II are enantiotropically related, with an isoenergetic point between 35 and 40 °C. acs.org Other polymorphic pairs of Efavirenz have been found to be monotropically related. researchgate.net

In addition to anhydrous polymorphs, Efavirenz can also form pseudopolymorphs, which are solvates or hydrates. symbiosisonlinepublishing.comacs.org A monohydrate of Efavirenz has been structurally characterized. researchgate.net The presence of solvent molecules in the crystal lattice distinguishes pseudopolymorphs from true polymorphs. researchgate.net

Spectroscopic Characterization of Different Efavirenz Solid Forms

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for differentiating between the various solid forms of Efavirenz. researchgate.netscielo.br

FTIR Spectroscopy: The FTIR spectrum of Efavirenz in the solid phase (as a KBr pellet) displays well-defined and intense bands in the 1800-400 cm⁻¹ range. banglajol.info A characteristic high-intensity peak for the C=O (carbonyl) group in the cyclic carbonate is observed at 1749 cm⁻¹. nih.gov Differences in the FTIR spectra of polymorphs I and II have been clearly demonstrated. scielo.br FTIR can also be used to study potential interactions between Efavirenz and excipients in the solid state. nih.gov

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can distinguish between different polymorphs of Efavirenz. scielo.br It has been used to observe the transformation of amorphous Efavirenz into its crystalline forms upon heating or grinding. rjpbcs.com Studies have shown that the transformation from the amorphous form begins at around 85°C with heating and can occur within 10 minutes of grinding. rjpbcs.com

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ¹³C ssNMR is another valuable technique for characterizing Efavirenz solid forms. The spectrum of Efavirenz shows well-resolved resonances, with multiple signals often observed for its carbon atoms. This multiplicity can be attributed to the presence of more than one polymorph or different molecular conformations. nih.gov ssNMR has also been instrumental in confirming interactions between Efavirenz and other compounds in the solid state, such as lamivudine (B182088), by detecting changes in the chemical shifts of the carbon nuclei. scielo.br

Table 2: Spectroscopic Techniques for Characterizing Efavirenz Solid Forms

| Technique | Application | Key Findings |

|---|---|---|

| FTIR Spectroscopy | Differentiating polymorphs, studying drug-excipient interactions. | Polymorphs I and II show distinct spectra. scielo.br Characteristic carbonyl peak at 1749 cm⁻¹. nih.gov |

| Raman Spectroscopy | Identifying polymorphs, monitoring phase transformations. | Can differentiate between polymorphs I and II. scielo.br Detects transformation of amorphous form upon heating or grinding. rjpbcs.com |

| Solid-State NMR | Characterizing polymorphs and conformations, detecting intermolecular interactions. | Multiple signals indicate presence of different polymorphs or conformations. nih.gov Confirms solid-state interactions with other drugs. scielo.br |

Chemical Compatibility Studies of Efavirenz with Other Compounds

The chemical compatibility of Efavirenz with various pharmaceutical excipients and other active pharmaceutical ingredients (APIs) is a critical aspect of formulation development. researchgate.netfao.org While excipients are often considered inert, they can interact with the drug, potentially affecting its stability and performance. researchgate.netfao.org

Studies have investigated the compatibility of Efavirenz with common excipients such as sodium lauryl sulfate (B86663), spray-dried lactose, hydroxypropylcellulose, magnesium stearate, microcrystalline cellulose, and croscarmellose sodium. researchgate.net Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier Transform Infrared Spectroscopy (FT-IR), and Raman Spectroscopy are employed for these assessments. researchgate.netscispace.com

DSC analysis of binary mixtures of Efavirenz with some excipients has shown significant interactions, including possible chemical reactions at elevated temperatures. researchgate.netscispace.com However, FT-IR, XRPD, and Raman spectroscopy have indicated that no chemical reactions occur between Efavirenz and these excipients at room temperature. researchgate.netscispace.com

Compatibility studies have also been conducted between Efavirenz and other antiretroviral drugs, such as lamivudine, for the development of fixed-dose combinations. scielo.br Thermoanalytical techniques and solid-state NMR (ssNMR) have revealed an incompatibility between lamivudine and Efavirenz in the solid state. scielo.br The ssNMR data suggested that the interaction likely involves weak acid-base interactions between electronegative and electron-deficient atoms of the two drug molecules. scielo.br

Furthermore, Efavirenz is known to interact with various compounds through metabolic pathways, primarily involving the cytochrome P450 enzymes CYP2B6 and CYP3A4. hiv-druginteractions.orgnih.gov For instance, the metabolism of several drugs, including abacavir (B1662851) and acenocoumarol, can be affected when co-administered with Efavirenz. drugbank.com

Future Directions and Emerging Research Avenues for Efavirenz 13c 6

Development of Novel Isotopic Labeling Strategies for Efavirenz

The current availability of Efavirenz (13C)6 is a significant step forward, but the future holds promise for more diverse and strategic isotopic labeling patterns. medchemexpress.com While uniform labeling is effective for many applications, site-specific labeling could offer more detailed insights into metabolic pathways and reaction mechanisms.

Future research will likely focus on:

Selective Labeling: Introducing 13C atoms at specific, metabolically active sites of the Efavirenz molecule. This would allow researchers to precisely track the fate of different parts of the molecule during metabolism.

Multi-Isotope Labeling: Combining 13C labeling with other stable isotopes like 15N or 2H (deuterium) could provide even more detailed information for complex metabolic studies. medchemexpress.com

Economical Synthesis: Developing more cost-effective and efficient methods for synthesizing various isotopically labeled versions of Efavirenz will be crucial for their widespread adoption in research. sigmaaldrich.comau.dk

These advancements will provide a more sophisticated toolkit for researchers to investigate the intricate details of Efavirenz's behavior in biological systems.

Integration of Efavirenz (13C)6 in Mechanistic Toxicology Studies (In Vitro Models)

Understanding the mechanisms behind a drug's potential toxicity is a critical aspect of pharmaceutical research. Efavirenz has been associated with neuropsychiatric side effects and liver toxicity. nih.gov Efavirenz (13C)6 can be a powerful tool in in vitro models to elucidate the underlying molecular events.

Key research areas include:

Metabolite Identification and Quantification: Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can use Efavirenz (13C)6 to accurately identify and quantify the full spectrum of metabolites formed in in vitro systems, such as human liver microsomes. acs.org This helps in understanding which metabolic pathways are most active and whether specific metabolites are linked to toxicity.

Covalent Binding Studies: Investigating the potential for reactive metabolites of Efavirenz to bind covalently to cellular macromolecules like proteins is crucial for understanding toxicity mechanisms. Efavirenz (13C)6 allows for the sensitive detection of these adducts.

Enzyme Inhibition and Induction: Efavirenz is known to interact with various cytochrome P450 (CYP) enzymes, both as a substrate and an inhibitor or inducer. pom.go.idnih.gov Efavirenz (13C)6 can be used in in vitro assays with human liver microsomes or recombinant enzymes to precisely study these interactions and their impact on the metabolism of other drugs. acs.orgnih.gov

Table 1: In Vitro Studies of Efavirenz Metabolism and Enzyme Interactions

| Study Type | In Vitro Model | Key Findings | Reference |

| Metabolite Profiling | Human Liver Microsomes | 8-hydroxy-efavirenz is the major metabolite. | scielo.br |

| Enzyme Inhibition | Recombinant CYP Enzymes | Efavirenz is a potent competitive inhibitor of CYP2B6. | nih.gov |

| Enzyme Induction | Primary Human Hepatocytes | Efavirenz induces the expression of CYP2B6 and CYP3A4. | pom.go.id |

| Metabolite Activity | --- | The 8-hydroxy-efavirenz metabolite is also an inhibitor of CYP2B6. | scielo.br |

Application of Efavirenz (13C)6 in Advanced Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers like Efavirenz (13C)6 is central to this methodology. nih.govmedchemexpress.com

Future applications in this area will likely involve:

Tracing Metabolic Pathways: By administering Efavirenz (13C)6 to cellular systems, researchers can trace the flow of the carbon-13 atoms through various metabolic pathways, providing a detailed map of how the drug is processed. frontiersin.org

Quantifying Fluxes: 13C-MFA allows for the precise quantification of the flux through different metabolic routes, revealing which pathways are dominant and how they might be altered by genetic factors or co-administered drugs. shimadzu.com

Understanding Drug-Drug Interactions: By co-administering Efavirenz (13C)6 with other drugs, researchers can use MFA to understand how they influence each other's metabolism at a quantitative level.

This approach offers a dynamic view of metabolism that goes beyond simple metabolite identification, providing a deeper understanding of the cellular processing of Efavirenz.

Computational Chemistry and Molecular Modeling to Predict Efavirenz Interactions and Metabolism

Computational approaches are becoming increasingly integral to drug discovery and development. researchgate.net When combined with experimental data from studies using Efavirenz (13C)6, computational modeling can provide powerful predictive insights.

Emerging research directions include:

Predicting Metabolites: In silico tools and algorithms can be used to predict the likely metabolites of Efavirenz. scielo.br These predictions can then be confirmed and quantified experimentally using Efavirenz (13C)6.

Modeling Enzyme-Drug Interactions: Molecular docking and molecular dynamics simulations can be used to model the interaction of Efavirenz and its metabolites with the active sites of metabolizing enzymes like CYPs. scielo.brnih.gov This can help to explain the basis for observed metabolic profiles and inhibitory effects.

Quantum Mechanical Studies: These methods can provide detailed insights into the electronic properties of the Efavirenz molecule and its susceptibility to metabolic transformation at different sites. nih.govelectrochemsci.org

The synergy between computational modeling and stable isotope-based experimental work will accelerate our understanding of Efavirenz's disposition.

Expanding the Use of Stable Isotope Labeled Efavirenz in High-Throughput Screening and Assay Development

The demand for faster and more efficient methods in drug discovery has led to the development of high-throughput screening (HTS) assays. nih.gov Stable isotope-labeled compounds like Efavirenz (13C)6 are ideally suited for this environment.

Future developments will likely focus on:

HTS for Drug-Drug Interactions: Developing HTS assays that use a cocktail of probe substrates and their stable isotope-labeled internal standards to rapidly screen for the inhibitory potential of new chemical entities on Efavirenz metabolism, and vice-versa. nih.gov

Quantitative Bioanalysis: The use of Efavirenz (13C)6 as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of Efavirenz in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring. medchemexpress.com

Metabolite Screening: HTS assays can be developed to rapidly screen for the formation of specific Efavirenz metabolites in large numbers of samples, facilitating studies on metabolic phenotyping and drug-drug interactions.

The robustness and accuracy afforded by stable isotope labeling will be instrumental in developing the next generation of assays for drug metabolism and interaction studies.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying Efavirenz (13C)6 pharmacokinetics in HIV-infected populations?

- Methodological Answer: Cross-sectional or longitudinal studies should integrate plasma drug concentration measurements via high-performance liquid chromatography (HPLC) or gas chromatography (GC), paired with CD4+ counts and viral load data to assess immunological efficacy . Cohort stratification by CYP2B6 metabolizer status (e.g., 516G/T or 983T/C genotypes) is critical to account for inter-individual variability in drug clearance . Standardized protocols for PBMC isolation and intracellular concentration assays are necessary to minimize methodological discrepancies .

Q. How does Efavirenz (13C)6 interact with cytochrome P450 enzymes, and what are the clinical implications?

- Methodological Answer: Efavirenz induces CYP3A4 and CYP2B6, accelerating its own metabolism and reducing systemic exposure. However, the CYP2B6*6 allele (common in African populations) reduces catalytic activity, leading to elevated plasma concentrations . Researchers should genotype participants for CYP2B6 polymorphisms and correlate findings with neuropsychiatric outcomes (e.g., depression, suicidal ideation) using validated tools like the Global Deficit Score (GDS) .

Q. What are the primary neuropsychiatric adverse effects associated with Efavirenz (13C)6, and how should they be assessed?

- Methodological Answer: Adverse effects include dizziness, insomnia, depression, and cognitive impairment. Prospective studies must include baseline neuropsychological assessments (e.g., Colour Trails Test, Grooved Pegboard) to distinguish drug-induced effects from HIV-associated neurocognitive disorders (HAND). Control groups on non-efavirenz regimens (e.g., protease inhibitors) are essential to isolate efavirenz-specific toxicity .

Advanced Research Questions

Q. How do CYP2B6 polymorphisms explain contradictory findings in Efavirenz (13C)6 toxicity studies?

- Methodological Answer: Slow metabolizers (CYP2B6*6/*6) exhibit 2–3-fold higher plasma efavirenz concentrations, increasing neurotoxicity risk. However, accessory pathways (e.g., CYP2A6) may metabolize efavirenz to 8-hydroxy-efavirenz in the CNS, contributing to neurocognitive deficits independent of systemic clearance . Genome-wide association studies (GWAS) with CSF:plasma concentration ratios are needed to clarify compartment-specific metabolism .

Q. Why do studies on Efavirenz (13C)6 and bone health yield conflicting results, and how can these be resolved?

- Methodological Answer: Efavirenz induces vitamin D deficiency via CYP24A1-mediated catabolism of 25(OH)D, but bone loss studies often conflate tenofovir’s nephrotoxic effects. Controlled trials should measure baseline 25(OH)D levels, use dual-energy X-ray absorptiometry (DXA) for bone density, and adjust for covariates like age and ART duration .

Q. What methodological gaps exist in linking intracellular Efavirenz (13C)6 concentrations to clinical endpoints?

- Methodological Answer: Limited standardization in PBMC processing (e.g., cell counts, viability checks) and assay variability (e.g., LC-MS/MS vs. ELISA) hinder reproducibility. Future studies should adopt a pharmacokinetic-pharmacodynamic (PK-PD) framework with time-matched plasma and intracellular sampling .

Q. How does Efavirenz (13C)6 penetrate the blood-brain barrier, and what factors influence CSF:plasma ratios?

- Methodological Answer: Efavirenz’s lipophilicity facilitates CNS penetration, but CSF concentrations vary due to efflux transporters (e.g., P-glycoprotein). Studies should quantify unbound (free) efavirenz in CSF and correlate with neurotoxicity biomarkers (e.g., neurofilament light chain) .

Tables for Reference

Key Research Challenges

- Confounding Variables: Retrospective studies often lack baseline psychiatric data, overestimating efavirenz-specific neurotoxicity .

- Ethical Constraints: Switching studies (e.g., efavirenz to rilpivirine) must ensure viral suppression stability during ART transition .